Calcifediol monohidratado

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Calcifediol monohydrate has a wide range of scientific research applications, including:

Chemistry: Used as a standard for analytical methods to measure vitamin D levels in biological samples.

Biology: Studied for its role in calcium and phosphate homeostasis and its effects on bone health.

Medicine: Used to treat vitamin D deficiency, hyperparathyroidism, and hypocalcemia in dialysis patients.

Industry: Utilized in the production of vitamin D supplements and fortified foods.

Mecanismo De Acción

Target of Action

Calcifediol, also known as 25-hydroxyvitamin D3, is an active metabolite of vitamin D3 . The primary target of Calcifediol is the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression when activated by Calcifediol .

Mode of Action

Calcifediol is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular VDRs that then function as transcription factors to modulate gene expression . This interaction results in the modulation of gene expression, either suppressing or activating certain genes .

Biochemical Pathways

The activation of VDR by Calcifediol affects various biochemical pathways. One of the key pathways influenced is the regulation of calcium and phosphate homeostasis, which is crucial for bone mineralization and skeletal health . Moreover, the interaction between the biologically active form of vitamin D and the VDR affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .

Pharmacokinetics

Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, Calcifediol achieves target serum 25(OH)D concentrations more rapidly . The intestinal absorption of Calcifediol is relatively preserved in patients with fat malabsorption and it is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .

Result of Action

The molecular and cellular effects of Calcifediol’s action are vast due to its influence on numerous genes. It plays an essential role in calcium and phosphate homeostasis, leading to proper bone mineralization and skeletal health . Moreover, it has been shown to bind to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties .

Análisis Bioquímico

Biochemical Properties

Calcifediol monohydrate is involved in various biochemical reactions. It is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . Moreover, Calcifediol monohydrate may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Cellular Effects

Calcifediol monohydrate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to bind to the Vitamin D Receptor (VDR) with weaker affinity than calcitriol, thus exerting gene-regulatory properties .

Molecular Mechanism

The molecular mechanism of Calcifediol monohydrate involves its transformation into calcitriol, the active form of vitamin D3, in the kidney . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . This binding interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression are key to its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, Calcifediol monohydrate achieves target serum 25(OH)D concentrations more rapidly than vitamin D3 . It has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations

Dosage Effects in Animal Models

The effects of Calcifediol monohydrate vary with different dosages in animal models . At a dose of 100 μg 25-OH-D3 kg-1 complete feed, it is well tolerated and could be accepted as the upper tolerated limit for chickens for fattening .

Metabolic Pathways

Calcifediol monohydrate is involved in the metabolic pathway of vitamin D. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .

Transport and Distribution

Calcifediol monohydrate is transported and distributed within cells and tissues. After ingestion, exogenous vitamin D is packaged into chylomicrons for transport to the liver . Part of the vitamin D contained in chylomicrons can be absorbed by adipose tissue and skeletal muscle .

Subcellular Localization

It is known that Calcifediol monohydrate can trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcifediol monohydrate is synthesized through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. This enzymatic reaction is primarily catalyzed by the enzyme vitamin D 25-hydroxylase (CYP2R1) in the liver . The reaction conditions typically involve the use of microsomal fractions from liver tissue, which contain the necessary enzymes for hydroxylation.

Industrial Production Methods

Industrial production of calcifediol involves the extraction and purification of the compound from biological sources or through chemical synthesis. The process includes the hydroxylation of cholecalciferol using microbial or enzymatic methods, followed by purification steps such as chromatography to obtain high-purity calcifediol .

Análisis De Reacciones Químicas

Types of Reactions

Calcifediol monohydrate undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions can modify the hydroxyl groups on the calcifediol molecule, affecting its biological activity.

Common Reagents and Conditions

Hydroxylation: Enzymes such as CYP2R1 and 25-hydroxyvitamin D3-1α-hydroxylase are commonly used.

Oxidation and Reduction: Reagents like NADPH and oxygen are involved in enzymatic hydroxylation reactions.

Major Products Formed

The major product formed from the hydroxylation of calcifediol is calcitriol, which is the active form of vitamin D and plays a crucial role in calcium and phosphate metabolism .

Comparación Con Compuestos Similares

Calcifediol monohydrate is often compared with other forms of vitamin D, such as:

Cholecalciferol (Vitamin D3): The precursor to calcifediol, which is hydroxylated in the liver to form calcifediol.

Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, formed by the hydroxylation of calcifediol in the kidney.

Ergocalciferol (Vitamin D2): Another form of vitamin D, which is less potent and less stable compared to cholecalciferol.

Calcifediol monohydrate is unique in that it is one step closer to the active form of vitamin D compared to cholecalciferol and has a more predictable and linear dose-response curve .

Propiedades

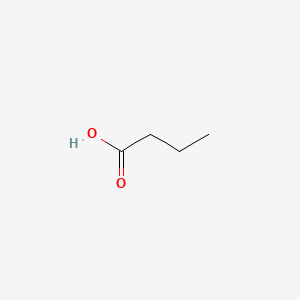

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLFSJXJGJBFJQ-WPUCQFJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63283-36-3 | |

| Record name | Calcifediol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063283363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIFEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6YZ13C99Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)